An In-depth Technical Guide to 3-Amino-5-fluoro-6-methoxypyridine: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to 3-Amino-5-fluoro-6-methoxypyridine: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the basic properties of 3-Amino-5-fluoro-6-methoxypyridine, a key building block in modern medicinal chemistry. We will delve into its physicochemical characteristics, spectroscopic profile, and synthetic methodologies. Furthermore, this guide will explore its reactivity, with a particular focus on its application in the synthesis of targeted therapeutics, including kinase inhibitors. The strategic importance of this scaffold in drug discovery is highlighted through case studies, providing researchers with actionable insights for its use in the development of novel pharmaceutical agents.
Introduction: The Strategic Value of a Fluorinated Aminopyridine Scaffold
3-Amino-5-fluoro-6-methoxypyridine (CAS No. 886372-63-0) is a substituted pyridine derivative that has garnered significant interest in the field of medicinal chemistry.[1][2] Its unique trifunctional nature, featuring an amine, a fluorine atom, and a methoxy group on a pyridine core, offers a versatile platform for the synthesis of complex, biologically active molecules.[2]
The pyridine ring is a well-established "privileged scaffold" in drug design, present in numerous approved pharmaceuticals. The strategic incorporation of substituents dramatically influences the molecule's pharmacological profile:
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Amino Group: Provides a key site for further functionalization, enabling the construction of diverse compound libraries through reactions such as amide bond formation, sulfonylation, and C-N cross-coupling reactions. It can also act as a crucial hydrogen bond donor, facilitating interactions with biological targets.
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Fluorine Atom: The introduction of fluorine is a common strategy in medicinal chemistry to enhance a drug candidate's metabolic stability, bioavailability, and binding affinity.[3] Fluorine's high electronegativity can modulate the pKa of nearby functional groups and influence molecular conformation.
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Methoxy Group: This group can impact the molecule's electronic properties, lipophilicity, and metabolic profile. It can also serve as a hydrogen bond acceptor and influence the overall three-dimensional shape of the molecule.
This guide will provide a detailed exploration of these features, offering a holistic understanding of 3-Amino-5-fluoro-6-methoxypyridine as a valuable tool in the drug discovery arsenal.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectral properties is fundamental to its effective use in synthesis and drug design.
Physicochemical Properties
| Property | Value/Description | Source(s) |
| CAS Number | 886372-63-0 | [1] |
| Molecular Formula | C₆H₇FN₂O | [1] |
| Molecular Weight | 142.13 g/mol | [1][4] |
| Appearance | Light brown solid | [4] |
| Purity | Typically ≥95% | [4] |
| Melting Point | Data for the related 3-Amino-5-fluoropyridine is 85-89 °C. The melting point for the title compound is expected to be in a similar range. | |
| Solubility | Expected to be soluble in common organic solvents like ethanol and acetone, with limited solubility in water. | [5] |
| pKa | The pyridine nitrogen is basic, and the exocyclic amino group also contributes to the overall basicity. The fluorine atom's electron-withdrawing nature will likely decrease the basicity compared to unsubstituted aminopyridines. | [2] |
Spectroscopic Data
Spectroscopic analysis is crucial for confirming the identity and purity of 3-Amino-5-fluoro-6-methoxypyridine. While a publicly available, fully assigned spectrum for this specific molecule is elusive, we can predict the expected signals based on its structure and data from similar compounds.
¹H NMR:
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Aromatic Protons: Two distinct signals are expected in the aromatic region, corresponding to the protons at the C2 and C4 positions of the pyridine ring. These will likely appear as doublets or doublet of doublets due to coupling with the fluorine atom and each other.
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Amino Protons: A broad singlet corresponding to the -NH₂ protons. The chemical shift of this signal can vary depending on the solvent and concentration.
-
Methoxy Protons: A sharp singlet around 3.8-4.0 ppm corresponding to the -OCH₃ protons.
¹³C NMR:
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Six distinct signals are expected for the six carbon atoms. The carbon atoms bonded to fluorine will show characteristic splitting (C-F coupling). The chemical shifts will be influenced by the electronic effects of the amino, fluoro, and methoxy substituents.
Mass Spectrometry:
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The molecular ion peak [M]+ should be observed at m/z = 142.13.
Synthesis of 3-Amino-5-fluoro-6-methoxypyridine
The synthesis of 3-Amino-5-fluoro-6-methoxypyridine typically involves a multi-step sequence starting from readily available pyridine derivatives. While specific patented procedures for this exact molecule are proprietary, a general and logical synthetic strategy can be outlined based on established organic chemistry principles and analogous preparations.
A plausible synthetic route is depicted below, starting from a substituted pyridine. This workflow highlights the key transformations required.
Figure 1: A plausible synthetic workflow for 3-Amino-5-fluoro-6-methoxypyridine.
Experimental Protocol (Generalized)
This protocol is a generalized representation and may require optimization for specific substrates and scales.
Step 1: Nitration of a Dihalogenated Fluoropyridine
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To a stirred solution of concentrated sulfuric acid, cool to 0 °C.
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Slowly add the starting dichlorofluoropyridine, maintaining the temperature below 10 °C.
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Add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise, keeping the temperature controlled.
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Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH solution).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 2: Nucleophilic Methoxylation
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Dissolve the nitrated intermediate in a suitable solvent (e.g., methanol or THF).
-
Add sodium methoxide (NaOMe) and heat the reaction mixture to reflux.
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Monitor the reaction for the displacement of one of the chloro groups.
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After completion, cool the reaction, quench with water, and extract the product.
-
Purify the product by column chromatography or recrystallization.
Step 3: Reduction of the Nitro Group
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Dissolve the methoxylated nitro-pyridine in a suitable solvent (e.g., ethanol or acetic acid).
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Add a reducing agent, such as iron powder and a catalytic amount of hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Heat the reaction mixture if necessary and monitor for the disappearance of the starting material.
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Upon completion, filter the reaction mixture to remove the catalyst or inorganic salts.
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Neutralize the filtrate and extract the final product, 3-Amino-5-fluoro-6-methoxypyridine.
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Purify the product by column chromatography or recrystallization to obtain the desired compound with high purity.
Chemical Reactivity and Mechanistic Considerations
The reactivity of 3-Amino-5-fluoro-6-methoxypyridine is governed by the interplay of its functional groups. The pyridine nitrogen is a site of protonation and alkylation. The amino group is nucleophilic and can undergo a variety of reactions, making it a key handle for derivatization.
Cross-Coupling Reactions: A Gateway to Structural Diversity
This scaffold is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery.
Suzuki-Miyaura Coupling: While the amino group can complicate Suzuki reactions, it is often possible to achieve coupling at other positions if a suitable leaving group (e.g., a bromine or iodine atom) is present on the pyridine ring. Alternatively, the amino group can be protected prior to the coupling reaction. The electron-rich nature of the ring, due to the amino and methoxy groups, can influence the rate of oxidative addition, a key step in the catalytic cycle.
Buchwald-Hartwig Amination: The amino group of 3-Amino-5-fluoro-6-methoxypyridine can be used as the nucleophilic component in Buchwald-Hartwig amination reactions to form C-N bonds with aryl or heteroaryl halides. This reaction is a powerful tool for constructing complex molecular architectures. The choice of palladium catalyst, ligand, and base is critical for achieving high yields and functional group tolerance.[6][7][8][9]
Figure 2: Key cross-coupling reactions involving the aminopyridine scaffold.
Applications in Drug Discovery: A Focus on Kinase Inhibitors
The 3-Amino-5-fluoro-6-methoxypyridine scaffold is particularly valuable in the design of kinase inhibitors. The aminopyridine moiety is a known "hinge-binding" motif, capable of forming key hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for many kinase inhibitors.
Case Study: Bruton's Tyrosine Kinase (BTK) Inhibitors
Bruton's Tyrosine Kinase (BTK) is a crucial enzyme in B-cell receptor signaling and is a validated therapeutic target for B-cell malignancies and autoimmune diseases.[10][11][12][13] Several approved and investigational BTK inhibitors feature aminopyridine-based scaffolds.
While specific, publicly disclosed structures of clinical candidates containing the exact 3-Amino-5-fluoro-6-methoxypyridine moiety are often protected by patents, a review of the patent literature reveals its likely use as a key intermediate in the synthesis of potent and selective BTK inhibitors. For instance, patents for novel BTK inhibitors often describe the synthesis of complex molecules where a substituted aminopyridine is a core fragment.[14]
The general structure of many kinase inhibitors involves a hinge-binding moiety, a linker, and a solvent-front interacting fragment. 3-Amino-5-fluoro-6-methoxypyridine is an ideal starting point for the hinge-binding portion of such molecules.
Figure 3: The role of the aminopyridine scaffold in kinase inhibition.
Safety and Handling
3-Amino-5-fluoro-6-methoxypyridine is classified as harmful if swallowed or inhaled. It can also cause skin and serious eye irritation, and may cause respiratory irritation. Standard laboratory safety precautions should be followed when handling this compound.
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Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Handling: Use in a well-ventilated area. Avoid breathing dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.
Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information.
Conclusion
3-Amino-5-fluoro-6-methoxypyridine is a highly functionalized and versatile building block with significant potential in drug discovery and development. Its unique combination of an amino group for derivatization, a fluorine atom for modulating physicochemical properties, and a methoxy group for fine-tuning electronic and steric characteristics makes it an attractive scaffold, particularly in the design of kinase inhibitors. This guide has provided a comprehensive overview of its fundamental properties, a plausible synthetic approach, and its strategic application in medicinal chemistry. As the quest for novel and more effective therapeutics continues, the utility of such well-designed chemical building blocks will undoubtedly continue to grow.
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